(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate
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Overview
Description
®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with tert-butyl and ethyl groups, as well as two carboxylate groups at the 3 and 4 positions
Preparation Methods
The synthesis of ®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and tert-butyl ethyl carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
4-Benzyl 3-Methyl ®-Morpholine-3,4-Dicarboxylate:
4-Benzyl 3-Methyl Morpholine-3,4-Dicarboxylate: Similar to the previous compound but without the ® configuration, affecting its stereochemistry and interactions.
The uniqueness of ®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3R)-morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
QDEAVVBECXEESE-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)N1CCOC[C@@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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